AZ6102

Description

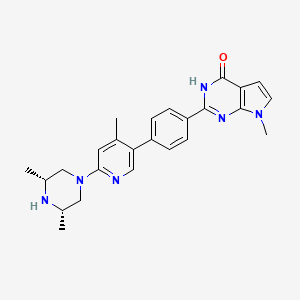

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]phenyl]-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O/c1-15-11-22(31-13-16(2)27-17(3)14-31)26-12-21(15)18-5-7-19(8-6-18)23-28-24-20(25(32)29-23)9-10-30(24)4/h5-12,16-17,27H,13-14H2,1-4H3,(H,28,29,32)/t16-,17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPTUQOMNJBIET-CALCHBBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Cellular Function of AZ6102: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Cellular Functions of AZ6102 for Researchers, Scientists, and Drug Development Professionals.

Introduction

AZ6102 is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), two members of the poly(ADP-ribose) polymerase (PARP) superfamily of enzymes.[1][2] These enzymes play a crucial role in various cellular processes, most notably in the regulation of the canonical Wnt/β-catenin signaling pathway.[3][4] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making tankyrase inhibitors like AZ6102 a subject of significant interest in oncology drug discovery.[3][4] This technical guide provides a comprehensive overview of the cellular function of AZ6102, its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action: Inhibition of Tankyrase and the Wnt Signaling Pathway

The primary cellular function of AZ6102 is the inhibition of the enzymatic activity of TNKS1 and TNKS2.[1][2] Tankyrases catalyze the poly(ADP-ribosylation) (PARsylation) of target proteins, a post-translational modification that often earmarks them for ubiquitination and subsequent proteasomal degradation. A key substrate of tankyrases is Axin, a scaffold protein that is a central component of the β-catenin destruction complex.[3]

In the absence of a Wnt signal, this destruction complex (comprising Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, leading to its ubiquitination and degradation. This keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and the subsequent transcription of Wnt target genes.

AZ6102, by inhibiting TNKS1/2, prevents the PARsylation of Axin.[3] This leads to the stabilization and accumulation of Axin protein levels.[1][2] The increased concentration of Axin enhances the activity of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and effectively inhibiting the Wnt signaling cascade.[3] This mechanism is depicted in the signaling pathway diagram below.

Quantitative Data Summary

The following tables summarize the key quantitative data for AZ6102 from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of AZ6102

| Target/Assay | IC50/GI50 | Cell Line | Comments |

| TNKS1 | <5 nM | Enzymatic Assay | Potent inhibition of Tankyrase 1.[1][2] |

| TNKS2 | <5 nM | Enzymatic Assay | Potent inhibition of Tankyrase 2.[1][2] |

| Wnt Pathway Inhibition | 5 nM | DLD-1 | TCF4 reporter assay.[1] |

| Cell Proliferation | ~40 nM | Colo320DM | Growth inhibition (GI50).[1][2] |

| PARP1 | 1600 nM | Enzymatic Assay | >100-fold selectivity over PARP1.[5] |

| PARP2 | 990 nM | Enzymatic Assay | >100-fold selectivity over PARP2.[5] |

| PARP14 | 3400 nM | Enzymatic Assay | High selectivity.[5] |

| PARP15 | 25600 nM | Enzymatic Assay | High selectivity.[5] |

Table 2: In Vivo Pharmacokinetic Parameters of AZ6102

| Species | Dose | Route | Half-life (t1/2) | Clearance (CL) | Bioavailability |

| Mouse | 25 mg/kg | IV | 4 hours | 24 mL/min/kg | 12% |

| Rat | - | - | - | - | 18% |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of AZ6102.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing a tankyrase inhibitor like AZ6102.

TNKS1/2 Enzymatic Assay

This protocol is a general guide for determining the in vitro potency of an inhibitor against TNKS1 and TNKS2.

-

Principle: The assay measures the incorporation of biotinylated ADP-ribose from biotin-NAD+ onto a histone substrate by the tankyrase enzyme. The amount of incorporated biotin is then quantified using a streptavidin-conjugated detection system.

-

Materials:

-

Recombinant human TNKS1 or TNKS2 enzyme

-

Histone H4

-

Biotinylated NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1% BSA, 1 mM DTT)

-

AZ6102 or other test compounds

-

Streptavidin-coated microplates

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

-

-

Procedure:

-

Coat a streptavidin-coated 96-well plate with histone H4.

-

Prepare serial dilutions of AZ6102 in assay buffer.

-

In a separate plate, add the TNKS1 or TNKS2 enzyme, biotinylated NAD+, and the diluted AZ6102.

-

Transfer the enzyme/inhibitor mixture to the histone-coated plate and incubate to allow the enzymatic reaction to proceed.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate again.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and read the absorbance at 450 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

TCF/LEF Reporter Assay

This protocol is for measuring the effect of AZ6102 on Wnt signaling in a cellular context.

-

Principle: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization). Inhibition of the Wnt pathway by AZ6102 will result in a decrease in firefly luciferase expression.

-

Materials:

-

DLD-1 or other suitable cell line

-

TCF/LEF firefly luciferase reporter vector (e.g., TOPflash)

-

Renilla luciferase control vector (e.g., pRL-TK)

-

Transfection reagent

-

Cell culture medium and supplements

-

AZ6102

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the TCF/LEF reporter and Renilla control vectors using a suitable transfection reagent.

-

After transfection, treat the cells with serial dilutions of AZ6102.

-

Incubate for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the inhibitor concentration.

-

Western Blot for Axin Stabilization

This protocol is to visualize the effect of AZ6102 on the protein levels of Axin.

-

Principle: Cells are treated with AZ6102, and the total protein is extracted. The levels of Axin protein are then detected by immunoblotting using a specific antibody.

-

Materials:

-

Colo320DM or other responsive cell line

-

AZ6102

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Axin1, anti-Axin2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

-

Imaging system

-

-

Procedure:

-

Seed cells and treat with various concentrations of AZ6102 for different time points.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against Axin (and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an ECL detection system.

-

Quantify the band intensities to determine the relative increase in Axin protein levels.

-

Cell Viability (MTT) Assay

This protocol is for determining the effect of AZ6102 on cell proliferation.

-

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Materials:

-

Colo320DM or other cancer cell lines

-

AZ6102

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

After cell attachment, treat the cells with serial dilutions of AZ6102.

-

Incubate for a period that allows for cell proliferation (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Conclusion

AZ6102 is a valuable research tool for investigating the role of tankyrases and the Wnt signaling pathway in various cellular contexts. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of tankyrase inhibition. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting tankyrases with compounds like AZ6102.

References

- 1. selleckchem.com [selleckchem.com]

- 2. AZ6102 [openinnovation.astrazeneca.com]

- 3. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug: AZ6102 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. Probe AZ6102 | Chemical Probes Portal [chemicalprobes.org]

AZ6102: A Potent Tankyrase Inhibitor Targeting the Wnt/β-catenin Signaling Pathway in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZ6102 is a highly potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, a cascade often dysregulated in various cancers. By inhibiting tankyrase activity, AZ6102 effectively disrupts aberrant Wnt signaling, leading to anti-proliferative effects in cancer cells dependent on this pathway. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies associated with AZ6102, serving as a valuable resource for researchers in oncology and drug discovery.

Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Tankyrase 1 and 2 contribute to the degradation of Axin, a key scaffold protein in the destruction complex. By poly(ADP-ribosyl)ating (PARsylating) Axin, tankyrases mark it for ubiquitination and proteasomal degradation. This destabilization of Axin leads to the disassembly of the destruction complex and the accumulation of β-catenin. Stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as MYC and CCND1 (Cyclin D1), which drive cell proliferation.

AZ6102 acts as a competitive inhibitor at the nicotinamide (NAD+) binding site of the PARP catalytic domain of both TNKS1 and TNKS2. By blocking the enzymatic activity of tankyrases, AZ6102 prevents the PARsylation of Axin2, leading to its stabilization.[1] The stabilized Axin2 enhances the function of the β-catenin destruction complex, promoting the phosphorylation and subsequent degradation of β-catenin. This reduction in nuclear β-catenin leads to the downregulation of Wnt target gene expression and, consequently, the inhibition of cancer cell growth.

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of AZ6102.

Quantitative Data

AZ6102 demonstrates potent and selective inhibition of Tankyrase 1 and 2 and the Wnt signaling pathway. The following tables summarize the key in vitro potency and selectivity data.

Table 1: In Vitro Potency of AZ6102

| Target/Assay | IC50/GI50 (nM) | Cell Line |

| TNKS1 (enzymatic assay) | 3 | - |

| TNKS2 (enzymatic assay) | 1 | - |

| Wnt Pathway (TCF reporter assay) | 5 | DLD-1 |

| Cell Proliferation (GI50) | ~40 | Colo320DM |

Table 2: Selectivity of AZ6102 against other PARP Family Members

| PARP Family Member | IC50 (nM) |

| PARP1 | 1600 |

| PARP2 | 990 |

| PARP6 | >5000 |

Data compiled from publicly available information.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of AZ6102 are provided below.

TNKS1/2 Enzymatic Assay

This assay measures the ability of AZ6102 to inhibit the enzymatic activity of recombinant human Tankyrase 1 and 2.

Materials:

-

Recombinant human TNKS1 and TNKS2 enzymes

-

Histone-coated acceptor beads

-

Biotinylated-NAD+

-

Streptavidin-coated donor beads

-

Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1% BSA)

-

AZ6102 compound dilutions

-

384-well microplates

-

AlphaScreen-compatible plate reader

Protocol:

-

Add 5 µL of diluted AZ6102 or DMSO control to the wells of a 384-well plate.

-

Add 5 µL of TNKS1 or TNKS2 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of a mixture of biotinylated-NAD+ and histone-coated acceptor beads.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of streptavidin-coated donor beads in the dark.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC50 values from the resulting dose-response curves.

Caption: Workflow for the TNKS1/2 enzymatic assay.

TCF/LEF Luciferase Reporter Assay

This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF response elements.

Materials:

-

DLD-1 cells stably expressing a TCF/LEF-luciferase reporter construct

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

AZ6102 compound dilutions

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo)

-

Luminometer

Protocol:

-

Seed DLD-1 TCF/LEF reporter cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of AZ6102 or DMSO control.

-

Incubate for 24 hours at 37°C in a CO2 incubator.

-

Remove the medium and add luciferase assay reagent to each well.

-

Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate luminometer.

-

Calculate IC50 values from the resulting dose-response curves.

Caption: Workflow for the TCF/LEF luciferase reporter assay.

Western Blot for Axin2 Stabilization

This assay is used to visualize the stabilization of the Axin2 protein in response to AZ6102 treatment.

Materials:

-

Colo320DM cells

-

Cell culture medium

-

AZ6102

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Axin2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture Colo320DM cells and treat with AZ6102 or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Caption: Workflow for Western blot analysis of Axin2 stabilization.

Cell Proliferation Assay

This assay determines the effect of AZ6102 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Colo320DM)

-

Cell culture medium

-

AZ6102 compound dilutions

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Luminometer

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of AZ6102 or DMSO control.

-

Incubate for 72 hours at 37°C in a CO2 incubator.

-

Add cell viability reagent to each well.

-

Incubate for 10 minutes at room temperature.

-

Measure the luminescence to determine the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.

Caption: Workflow for the cell proliferation assay.

Conclusion and Future Directions

AZ6102 is a valuable research tool for elucidating the role of tankyrase and the Wnt/β-catenin pathway in cancer biology. Its high potency and selectivity make it a suitable probe for preclinical in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of tankyrase inhibition. As a preclinical compound, the clinical development of AZ6102 has not been initiated. However, other tankyrase inhibitors have entered clinical trials, highlighting the therapeutic interest in this target. Future research may focus on identifying predictive biomarkers for sensitivity to tankyrase inhibitors and exploring combination therapies to overcome potential resistance mechanisms.

References

AZ6102: A Potent Tankyrase Inhibitor for Modulating β-Catenin Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZ6102 is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting the poly(ADP-ribose) polymerase (PARP) catalytic domain of tankyrases, AZ6102 prevents the PARsylation-dependent degradation of Axin, a crucial component of the β-catenin destruction complex. This leads to the stabilization of Axin, enhanced degradation of β-catenin, and subsequent downregulation of Wnt target gene transcription. This guide provides a comprehensive overview of AZ6102, its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays to evaluate its effects on β-catenin signaling.

Introduction to AZ6102 and the Wnt/β-Catenin Pathway

The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and its dysregulation is a hallmark of numerous cancers.[1][2] In the absence of a Wnt ligand, a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2] Wnt binding to its receptor complex leads to the inactivation of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes by associating with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.

Tankyrase-1 and -2 are members of the PARP family of enzymes that PARsylate (add poly(ADP-ribose) chains to) target proteins, including Axin.[3] This PARsylation event marks Axin for ubiquitination and subsequent degradation by the proteasome.[3] By inhibiting TNKS1 and TNKS2, AZ6102 stabilizes Axin, thereby promoting the degradation of β-catenin and attenuating Wnt signaling.

Quantitative Data on AZ6102 Activity

AZ6102 demonstrates high potency and selectivity for TNKS1 and TNKS2. The following tables summarize the key quantitative data for AZ6102's inhibitory activity.

Table 1: In Vitro Inhibitory Activity of AZ6102

| Target | Assay Type | IC50 | Reference |

| Tankyrase-1 (TNKS1) | Enzymatic Assay | 3 nM | [4] |

| Tankyrase-2 (TNKS2) | Enzymatic Assay | 1 nM | [4] |

| Wnt Pathway (DLD-1 cells) | TCF/LEF Reporter Assay | 5 nM | [3][5] |

| PARP1 | Enzymatic Assay | 2 µM | |

| PARP2 | Enzymatic Assay | 0.5 µM | |

| PARP6 | Enzymatic Assay | >3 µM |

Table 2: Cellular Proliferation Activity of AZ6102

| Cell Line | Phenotype | GI50 | Reference |

| Colo320DM | Wnt-dependent colorectal cancer | ~40 nM | [5][6] |

| HCT-116 | β-catenin mutant colorectal cancer | No anti-proliferative activity | [5][6] |

| MDA-MB-436 | BRCA mutant breast cancer | No anti-proliferative activity | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of AZ6102.

Tankyrase Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay measures the ability of AZ6102 to inhibit the auto-PARsylation of Tankyrase-1.[7]

Materials:

-

Recombinant Tankyrase-1 enzyme

-

[3H]-NAD+ (Nicotinamide adenine dinucleotide)

-

Biotinylated-NAD+

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

AZ6102 compound

-

Microplates (e.g., 384-well)

Protocol:

-

Prepare serial dilutions of AZ6102 in DMSO.

-

In a microplate, add the assay buffer, Tankyrase-1 enzyme, and the diluted AZ6102 or DMSO (vehicle control).

-

Initiate the reaction by adding a mixture of [3H]-NAD+ and Biotinylated-NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a potent tankyrase inhibitor (e.g., XAV939) in a high concentration.

-

Add streptavidin-coated SPA beads to each well. The biotinylated, PARsylated Tankyrase-1 will bind to the beads.

-

Incubate the plate for 30 minutes to allow for bead settling.

-

Measure the radioactivity using a scintillation counter. The signal is proportional to the extent of auto-PARsylation.

-

Calculate the IC50 value of AZ6102 by plotting the percentage of inhibition against the compound concentration.

Wnt/β-Catenin Signaling Assay (TCF/LEF Luciferase Reporter Assay)

This assay quantifies the activity of the Wnt/β-catenin pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF response elements.

Materials:

-

A cell line with an active Wnt pathway (e.g., DLD-1 or HEK293T)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

AZ6102 compound

-

Luciferase assay reagent

Protocol:

-

Seed the cells in a multi-well plate (e.g., 96-well).

-

Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of AZ6102 or DMSO.

-

Incubate the cells for another 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the IC50 value of AZ6102 by plotting the percentage of inhibition of TCF/LEF reporter activity against the compound concentration.

Western Blot Analysis for Axin2 and β-Catenin Stabilization

This technique is used to detect changes in the protein levels of Axin2 and β-catenin following treatment with AZ6102.

Materials:

-

COLO320DM cells

-

AZ6102 compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Axin2 (e.g., 1:1000 dilution)

-

Mouse anti-β-catenin (e.g., 1:2000 dilution)

-

Mouse anti-β-actin (loading control, e.g., 1:5000 dilution)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

Protocol:

-

Seed COLO320DM cells and treat them with various concentrations of AZ6102 or DMSO for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a blotting membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative protein levels.

Cell Proliferation Assay (MTS or CCK-8 Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

COLO320DM cells

-

AZ6102 compound

-

MTS or CCK-8 reagent

-

96-well plates

-

Microplate reader

Protocol:

-

Seed COLO320DM cells in a 96-well plate.

-

After cell attachment, add serial dilutions of AZ6102 or DMSO to the wells.

-

Incubate the plate for a desired period (e.g., 72 hours).

-

Add the MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) value of AZ6102.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of AZ6102 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

COLO320DM cells

-

AZ6102 compound formulated for intravenous (IV) injection

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject COLO320DM cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer AZ6102 intravenously at a tolerated dose and schedule (e.g., 15 mg/kg daily or 120 mg/kg twice a week).[6] The control group receives the vehicle.

-

Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for Axin2 stabilization).

-

Plot the tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of AZ6102.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.

Caption: Canonical Wnt/β-catenin signaling pathway.

Caption: Mechanism of action of AZ6102.

Caption: Western blot experimental workflow.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Probe AZ6102 | Chemical Probes Portal [chemicalprobes.org]

Preclinical Profile of AZ6102: A Technical Guide for Oncology Researchers

An In-depth Analysis of the Potent and Selective Tankyrase Inhibitor AZ6102 in Preclinical Oncology Models

Introduction

AZ6102 is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making it a compelling target for therapeutic intervention. AZ6102 emerged from a medicinal chemistry effort to develop a tankyrase inhibitor with suitable properties for in vivo pharmacological testing. This technical guide provides a comprehensive overview of the preclinical data on AZ6102, focusing on its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile, with detailed experimental protocols for key studies.

Core Data Summary

Table 1: In Vitro Activity of AZ6102

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | TNKS1 | IC₅₀ | 3 nM | [2] |

| Enzymatic Assay | TNKS2 | IC₅₀ | 1 nM | [2] |

| Cell-Based Wnt Pathway Assay | DLD-1 | IC₅₀ | 5 nM | [3] |

| Cell Proliferation Assay | COLO320DM | GI₅₀ | ~40 nM | [1][3] |

| Cell Proliferation Assay | HCT-116 (β-catenin mutant) | Activity | No anti-proliferative activity | [1][3] |

| Cell Proliferation Assay | MDA-MB-436 (BRCA mutant) | Activity | No anti-proliferative activity | [1][3] |

Table 2: In Vitro Selectivity of AZ6102 against PARP Family Enzymes

| Enzyme | IC₅₀ | Reference |

| PARP1 | 2.0 µM | [2] |

| PARP2 | 0.5 µM | [2] |

| PARP6 | >3 µM | [2] |

Table 3: Preclinical Pharmacokinetics of AZ6102

| Species | Dose | Parameter | Value | Reference |

| Mouse | 25 mg/kg (intravenous) | Half-life (t₁/₂) | 4 hours | [3] |

| Mouse | 25 mg/kg (intravenous) | Clearance (CL) | 24 mL/min/kg | [3] |

| Mouse | Not specified | Bioavailability | 12% | [3] |

| Rat | Not specified | Bioavailability | 18% | [3] |

Table 4: In Vivo Tolerability of AZ6102 in Mice

| Dosing Schedule | Tolerated Dose | Reference |

| Daily (intravenous) | up to 15 mg/kg | [1][4] |

| Twice a week (intravenous) | 120 mg/kg | [1][4] |

Mechanism of Action: Wnt Pathway Inhibition

AZ6102 exerts its anti-cancer effects by inhibiting the enzymatic activity of TNKS1 and TNKS2. These enzymes are key components of the Wnt/β-catenin signaling pathway. In cancer cells with a hyperactive Wnt pathway, TNKS1/2 mark Axin, a central component of the β-catenin destruction complex, for proteasomal degradation. By inhibiting TNKS1/2, AZ6102 stabilizes Axin levels, leading to the enhanced degradation of β-catenin. This prevents β-catenin's translocation to the nucleus and subsequent transcription of Wnt target genes that drive cell proliferation.[1][3] Preclinical studies have demonstrated that in the COLO320DM colorectal cancer cell line, AZ6102 treatment leads to the stabilization of Axin2 protein and modulates Wnt target genes in a dose- and time-dependent manner, both in vitro and in vivo.[1][3]

Experimental Protocols

TNKS1 Enzymatic Assay

This assay quantifies the inhibition of Tankyrase-1 auto-poly(ADP-ribosyl)ation (auto-PARsylation).

-

Reagents:

-

Tankyrase-1 protein (0.11 µM)

-

Nicotinamide adenine dinucleotide (NAD⁺) mix: 3 µM total NAD⁺, consisting of 2.12 µM ³H-NAD⁺ (specific radioactivity of 1690 Ci/mol) and 0.88 µM biotin-NAD⁺.

-

Assay Buffer (pH 7.5): 60 mM Tris, 1 mM DTT, 0.01% (v/v) Tween-20®, 2.5 mM MgCl₂, 0.3 mg/mL BSA.

-

AZ6102: 10 mM stock solution in DMSO, serially diluted.

-

-

Procedure:

-

Aliquots of the serially diluted AZ6102 in DMSO are transferred to a 384-well assay plate.

-

Tankyrase-1 protein solution is added to each well and mixed.

-

The enzymatic reaction is initiated by the addition of the NAD⁺ mix.

-

The reaction is incubated at room temperature.

-

The amount of ³H-ADP-ribose incorporated onto the biotinylated Tankyrase-1 is quantified using a scintillation proximity assay (SPA).

-

IC₅₀ values are calculated from the dose-response curves.[2]

-

DLD-1 TCF/LEF Reporter Assay

This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.

-

Cell Line: DLD-1 human colorectal adenocarcinoma cells, which have a mutation in the APC gene leading to constitutive Wnt pathway activation.

-

Reagents:

-

DLD-1 cells stably transfected with a TCF/LEF-responsive luciferase reporter construct.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

AZ6102: Serially diluted in DMSO.

-

Luciferase assay reagent.

-

-

Procedure:

-

DLD-1 reporter cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of AZ6102 or vehicle control (DMSO).

-

After a 24-hour incubation period, the cells are lysed.

-

The luciferase activity is measured using a luminometer.

-

IC₅₀ values are determined from the dose-response curves.

-

COLO320DM Cell Proliferation Assay

This assay determines the effect of AZ6102 on the proliferation of the COLO320DM colorectal cancer cell line, which is sensitive to Wnt pathway inhibition.

-

Cell Line: COLO320DM human colorectal adenocarcinoma cells.

-

Reagents:

-

COLO320DM cells.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

AZ6102: Serially diluted in DMSO.

-

Cell proliferation reagent (e.g., CellTiter-Glo®).

-

-

Procedure:

-

COLO320DM cells are seeded in 96-well plates.

-

The cells are treated with a range of concentrations of AZ6102 or vehicle control.

-

The plates are incubated for a defined period (e.g., 72 hours).

-

The cell viability is assessed by adding a cell proliferation reagent that measures ATP levels.

-

Luminescence is read on a plate reader.

-

The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curves.[1][3]

-

Western Blot Analysis for Axin2 Stabilization

This experiment visualizes the effect of AZ6102 on the protein levels of Axin2.

-

Cell Line: DLD-1 or COLO320DM cells.

-

Reagents:

-

AZ6102.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-Axin2, anti-TNKS1, anti-TNKS2, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Cells are treated with AZ6102 at various concentrations and for different time points.

-

The cells are harvested and lysed.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with the primary antibodies overnight at 4°C.

-

After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.[3]

-

References

- 1. Collection - Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 2. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AZ6102 [openinnovation.astrazeneca.com]

AZ6102: A Technical Guide to its Role in Axin Stabilization

Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Its dysregulation is a common driver of various cancers.[1][3] A key negative regulator of this pathway is the scaffold protein Axin, which facilitates the degradation of β-catenin, the central effector of canonical Wnt signaling.[4][5] The stability of Axin itself is tightly controlled, in part by the poly(ADP-ribose) polymerase (PARP) enzymes Tankyrase 1 and 2 (TNKS1/2).[6][7] Tankyrases mark Axin for ubiquitination and subsequent proteasomal degradation.[7][8] Therefore, inhibiting tankyrase activity presents a promising therapeutic strategy to stabilize Axin, suppress Wnt signaling, and combat Wnt-driven cancers.[6][7]

AZ6102 is a potent and selective small molecule inhibitor of both Tankyrase 1 and 2.[1][2][9] This technical guide provides an in-depth overview of the mechanism of action of AZ6102, focusing on its effect on Axin stabilization. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: AZ6102 in the Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, the "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, targeting it for proteasomal degradation.[3][5] This keeps cytoplasmic β-catenin levels low, and the Wnt pathway inactive.

Tankyrase 1 and 2 promote the degradation of Axin through a process called PARsylation (poly-ADP-ribosylation).[7][8] By inhibiting the catalytic activity of TNKS1/2, AZ6102 prevents the PARsylation of Axin.[1][2][9] This leads to the stabilization and accumulation of Axin, thereby enhancing the activity of the destruction complex and promoting the degradation of β-catenin.[6][9] The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target gene expression.[9]

References

- 1. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Axin, an inhibitor of the Wnt signalling pathway, interacts with beta-catenin, GSK-3beta and APC and reduces the beta-catenin level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AZ6102 [openinnovation.astrazeneca.com]

AZ6102: A Potent and Selective Chemical Probe for Wnt Signaling Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of AZ6102, a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), for the modulation of the Wnt signaling pathway. This document details the mechanism of action, key quantitative data, and detailed experimental protocols for the characterization of AZ6102, making it an essential resource for researchers in oncology, developmental biology, and drug discovery.

Introduction

The canonical Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway, often due to mutations in components like Adenomatous Polyposis Coli (APC) and β-catenin, is a hallmark of numerous cancers, particularly colorectal cancer.[1] This has made the Wnt pathway a prime target for therapeutic intervention. AZ6102 has emerged as a valuable chemical probe for studying the intricacies of Wnt signaling and for exploring its therapeutic potential.[2]

AZ6102 is a pyrrolopyrimidinone-based compound that acts as a potent inhibitor of TNKS1 and TNKS2.[2] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a critical role in the degradation of Axin, a key component of the β-catenin destruction complex.[1] By inhibiting Tankyrase, AZ6102 stabilizes Axin levels, leading to the suppression of Wnt signaling.[1]

Mechanism of Action

In the absence of a Wnt signal, the "destruction complex," comprising Axin, APC, glycogen synthase kinase 3 (GSK3), and casein kinase 1 (CK1), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrase (TNKS1/2) PARsylates (adds poly(ADP-ribose) chains to) Axin, marking it for degradation and thereby promoting Wnt signaling.

The binding of a Wnt ligand to its receptor complex (Frizzled/LRP5/6) leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

AZ6102, as a Tankyrase inhibitor, prevents the PARsylation of Axin. This leads to the stabilization and accumulation of Axin, which in turn enhances the activity of the β-catenin destruction complex. The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target gene expression.

Figure 1: Wnt Signaling Pathway and Mechanism of Action of AZ6102.

Quantitative Data

The following tables summarize the key in vitro and cellular activities of AZ6102.

Table 1: In Vitro Biochemical Activity of AZ6102

| Target | Assay Type | IC50 (nM) | Reference |

| Tankyrase-1 (TNKS1) | Scintillation Proximity Assay | 3 | [2][3] |

| Tankyrase-2 (TNKS2) | Enzymatic Assay | 1 | [2][3] |

Table 2: Selectivity Profile of AZ6102 against other PARP Family Members

| Off-Target | Assay Type | IC50 (µM) | Fold Selectivity (vs. TNKS1/2) | Reference |

| PARP1 | Enzymatic Assay | 2.0 | >100-fold | [2] |

| PARP2 | Enzymatic Assay | 0.5 | >100-fold | [2] |

| PARP6 | Enzymatic Assay | >3 | >100-fold | [2] |

Table 3: Cellular Activity of AZ6102

| Assay Type | Cell Line | Endpoint | Value (nM) | Reference |

| Wnt Pathway Inhibition | DLD-1 | IC50 | 5 | [2][4] |

| TCF4 Reporter Assay | Colo320DM | IC50 | <5 | [5] |

| Cell Proliferation | Colo320DM | GI50 | ~40 | [4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of AZ6102 are provided below. These protocols are based on standard laboratory procedures and the information available from the primary literature.

Tankyrase Scintillation Proximity Assay (SPA)

This biochemical assay measures the ability of a compound to inhibit the auto-PARsylation activity of Tankyrase.

Figure 2: Workflow for a Tankyrase Scintillation Proximity Assay.

Materials:

-

Recombinant Tankyrase-1 or -2 enzyme

-

Biotinylated NAD+

-

[3H]NAD+ (radiolabeled substrate)

-

AZ6102 (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% BSA, 1 mM DTT)

-

Streptavidin-coated SPA beads

-

96- or 384-well white microplates

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of AZ6102 in the assay buffer.

-

In a microplate, add the assay buffer, Tankyrase enzyme, a mixture of biotinylated NAD+ and [3H]NAD+, and the test compound (or DMSO as a vehicle control).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to occur.

-

Add a suspension of streptavidin-coated SPA beads to each well to stop the reaction and capture the biotinylated, PARsylated enzyme.

-

Incubate for an additional period (e.g., 30 minutes) to allow the beads to settle.

-

Measure the radioactivity in a scintillation counter. The proximity of the [3H]-labeled PAR chains to the scintillant in the beads results in a light signal that is proportional to the enzyme activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

TCF/LEF Luciferase Reporter Assay

This cell-based assay measures the activity of the canonical Wnt signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of TCF/LEF transcription factors.

Figure 3: Workflow for a TCF/LEF Luciferase Reporter Assay.

Materials:

-

DLD-1 or Colo320DM cells

-

TCF/LEF luciferase reporter vector (e.g., TOPFlash)

-

A control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

AZ6102 (or other test compounds)

-

Lysis buffer

-

Luciferase assay substrate

-

Luminometer

Protocol:

-

Co-transfect the cells with the TCF/LEF luciferase reporter vector and the control vector using a suitable transfection reagent.

-

After transfection, seed the cells into a 96-well white, clear-bottom plate and allow them to adhere.

-

Treat the cells with serial dilutions of AZ6102 or vehicle control (DMSO) and incubate for a defined period (e.g., 24 hours).

-

Wash the cells with PBS and then lyse them by adding lysis buffer to each well.

-

Transfer the cell lysates to a white, opaque 96-well plate.

-

Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.

-

Subsequently, add the Renilla luciferase substrate to quench the firefly signal and measure the Renilla luminescence for normalization.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Determine the IC50 value by plotting the normalized luciferase activity against the logarithm of the compound concentration.

Western Blot for Axin2 Stabilization

This assay is used to visually confirm the mechanism of action of AZ6102 by detecting the accumulation of Axin2 protein in cells treated with the compound.

Materials:

-

Colo320DM cells

-

Cell culture medium and supplements

-

AZ6102

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Axin2 and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed Colo320DM cells and allow them to grow to a suitable confluency.

-

Treat the cells with various concentrations of AZ6102 or vehicle control for different time points (e.g., 3, 8, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Axin2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

Conclusion

AZ6102 is a highly potent and selective inhibitor of Tankyrase 1 and 2, making it an invaluable tool for the investigation of the Wnt signaling pathway. Its well-characterized mechanism of action, which involves the stabilization of Axin2, and its demonstrated cellular activity provide a solid foundation for its use in both basic research and preclinical studies. The detailed protocols provided in this guide offer a practical resource for researchers aiming to utilize AZ6102 to dissect the complexities of Wnt signaling and to explore its therapeutic potential in Wnt-driven diseases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. In vitro and biochemical assays | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 3. origene.com [origene.com]

- 4. The nonredundant nature of the Axin2 regulatory network in the canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AZ6102 [openinnovation.astrazeneca.com]

Methodological & Application

AZ6102 Protocol for In Vitro Cell Culture Experiments: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ6102 is a potent and highly selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), two key enzymes in the poly(ADP-ribose) polymerase (PARP) family.[1][2] By inhibiting tankyrase activity, AZ6102 effectively disrupts the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers. The primary mechanism of action involves the stabilization of Axin2 (AXIN2), a crucial component of the β-catenin destruction complex.[3][4] This stabilization enhances the degradation of β-catenin, leading to the downregulation of Wnt target genes and subsequent inhibition of cancer cell proliferation.[3][5] These application notes provide detailed protocols for utilizing AZ6102 in in vitro cell culture experiments to study its effects on cell viability, apoptosis, and the Wnt signaling pathway.

Mechanism of Action

AZ6102 targets the nicotinamide-binding pocket of TNKS1 and TNKS2, preventing the PARsylation of substrate proteins, including Axin.[3] In the canonical Wnt signaling pathway, the destruction complex, composed of Axin, APC, GSK3β, and CK1α, targets β-catenin for ubiquitination and proteasomal degradation.[6] Tankyrases promote the degradation of Axin. By inhibiting TNKS1/2, AZ6102 prevents Axin degradation, leading to its accumulation and the enhanced assembly of the destruction complex. This, in turn, promotes the phosphorylation and subsequent degradation of β-catenin, reducing its translocation to the nucleus and preventing the transcription of Wnt target genes involved in cell proliferation and survival.[3][4]

Data Presentation

In Vitro Efficacy of AZ6102

| Cell Line | Assay Type | Parameter | Value | Reference |

| DLD-1 | Wnt Pathway Inhibition | IC50 | <5 nM | [2] |

| Colo320DM | Cell Proliferation | GI50 | ~40 nM | [3] |

| HCT-116 (β-catenin mutant) | Cell Proliferation | Activity | No anti-proliferative activity | [3] |

| MDA-MB-436 (BRCA mutant) | Cell Proliferation | Activity | No anti-proliferative activity | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of AZ6102 on the viability of cancer cell lines, such as Colo320DM.

Materials:

-

AZ6102 (stock solution in DMSO)

-

Colo320DM cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Colo320DM cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of AZ6102 in culture medium. A suggested concentration range is 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AZ6102. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if the anti-proliferative effects of AZ6102 are due to the induction of apoptosis.

Materials:

-

AZ6102 (stock solution in DMSO)

-

Cancer cell line of interest (e.g., DLD-1 or Colo320DM)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Compound Treatment: Treat the cells with AZ6102 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 24 to 48 hours. Include a vehicle control.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]

Western Blot Analysis for Wnt Pathway Proteins

This protocol is to assess the effect of AZ6102 on the protein levels of key Wnt signaling components.

Materials:

-

AZ6102 (stock solution in DMSO)

-

DLD-1 cells

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Axin2, anti-β-catenin, anti-TNKS1, anti-TNKS2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed DLD-1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with AZ6102 (e.g., 100 nM) for various time points (e.g., 6, 24, 48, 72 hours).[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and a chemiluminescence imager.

-

Analysis: Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).

Quantitative PCR (qPCR) for Wnt Target Gene Expression

This protocol is to measure the effect of AZ6102 on the mRNA levels of Wnt target genes like AXIN2 and c-MYC.

Materials:

-

AZ6102 (stock solution in DMSO)

-

DLD-1 or Colo320DM cells

-

6-well plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (AXIN2, c-MYC) and a housekeeping gene (GAPDH)

-

qPCR instrument

Procedure:

-

Cell Treatment: Treat cells with AZ6102 (e.g., 100 nM) for a specified time (e.g., 24 hours).

-

RNA Extraction: Extract total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in AZ6102-treated cells compared to vehicle-treated cells.[5]

Mandatory Visualization

Caption: AZ6102 inhibits TNKS1/2, stabilizing Axin2 and promoting β-catenin degradation.

Caption: Workflow for in vitro characterization of AZ6102.

References

- 1. Drug: AZ6102 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 2. selleckchem.com [selleckchem.com]

- 3. AZ6102 [openinnovation.astrazeneca.com]

- 4. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt target gene activation requires β-catenin separation into biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: AZ6102 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ6102 is a potent and highly selective small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2][3][4][5][6] Tankyrases play a crucial role in the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[4][6]

The Wnt pathway is integral to embryonic development and adult tissue homeostasis.[4][6] In this pathway, Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, a key component of the β-catenin destruction complex. This modification targets Axin for proteasomal degradation.[4] The loss of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, driving cell proliferation.

By inhibiting TNKS1/2, AZ6102 prevents Axin PARsylation and subsequent degradation.[4] This leads to the stabilization and accumulation of Axin, which enhances the activity of the β-catenin destruction complex, ultimately suppressing Wnt pathway signaling.[1][4][7] This mechanism makes AZ6102 a compelling candidate for investigation in cancers with aberrant Wnt signaling. These application notes provide a comprehensive guide for utilizing AZ6102 in preclinical mouse xenograft models.

AZ6102 Signaling Pathway

The diagram below illustrates the mechanism of action for AZ6102 within the canonical Wnt signaling pathway.

Caption: AZ6102 inhibits Tankyrase 1/2, stabilizing Axin and promoting β-catenin degradation.

Data Presentation

Table 1: In Vitro Activity of AZ6102

| Parameter | Cell Line | Value | Reference |

| TNKS1 IC₅₀ | Enzymatic Assay | 3 nM | [2][3][5] |

| TNKS2 IC₅₀ | Enzymatic Assay | 1 nM | [2][3][5] |

| Wnt Pathway IC₅₀ | DLD-1 (TCF Reporter) | 5 nM | [1][4][5][6] |

| Anti-proliferative GI₅₀ | Colo320DM | ~40 nM | [1][7] |

| Selectivity (vs. PARP1) | Enzymatic Assay | >100-fold (IC₅₀ = 2.0 µM) | [3][4] |

| Selectivity (vs. PARP2) | Enzymatic Assay | >100-fold (IC₅₀ = 0.5 µM) | [3][4] |

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.

Table 2: In Vivo Pharmacokinetics of AZ6102 in Mice

| Parameter | Route | Dose | Value | Reference |

| Clearance (CL) | IV | 25 mg/kg | 24 mL/min·kg | [1][2][4] |

| Half-life (t½) | IV | 25 mg/kg | 4 hours | [1][2][4] |

| Bioavailability | Oral | Not specified | 12% | [1][2][4] |

IV: Intravenous.

Table 3: Tolerated Dosing Regimens of AZ6102 in Mice

| Route | Dose | Schedule | Note | Reference |

| Intravenous (IV) | up to 15 mg/kg | Daily | Continuous inhibition may lead to on-target GI toxicity. | [7] |

| Intravenous (IV) | up to 120 mg/kg | Twice a week | Intermittent dosing may improve tolerability. | [7] |

Experimental Protocols

Protocol 1: Cell Line Selection and Culture

-

Cell Line Selection : Choose a cancer cell line with a dysregulated Wnt pathway, preferably one with an APC mutation but wild-type β-catenin. The Colo320DM and DLD-1 cell lines have been shown to be sensitive to AZ6102.[1][7] HCT-116 (β-catenin mutant) is reported to be insensitive and can be used as a negative control.[1][7]

-

Cell Culture : Culture selected cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Viability : Ensure cell viability is >95% using a method like Trypan Blue exclusion before implantation.

Protocol 2: Mouse Xenograft Model Establishment

-

Animal Model : Use immunocompromised mice (e.g., Nude, SCID, or NOD-SCID mice), 6-8 weeks old.[8][9] Allow mice to acclimatize for at least one week before the experiment.

-

Cell Preparation : Harvest cells during their logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Implantation : Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

-

Injection : Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[9]

-

Tumor Monitoring : Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

-

Randomization : Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

Protocol 3: AZ6102 Formulation and Administration

Note: AZ6102 is insoluble in water.[1] Proper formulation is critical for in vivo studies.

Formulation 1 (PEG/Tween-based): [1][3]

-

Prepare a stock solution of AZ6102 in 100% DMSO (e.g., 25 mg/mL).[3]

-

For a 1 mL final solution, take the required volume of the DMSO stock.

-

Add 40% (v/v) PEG300 and mix until clear.[3]

-

Add 5% (v/v) Tween-80 and mix until clear.[3]

-

The mixed solution should be used immediately.[1]

Formulation 2 (SBE-β-CD-based): [3]

-

Prepare a stock solution of AZ6102 in 100% DMSO.

-

Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

-

For the final formulation, mix 10% DMSO stock with 90% of the SBE-β-CD solution.[3] This method is suitable for formulating AZ6102 for intravenous administration.[4][6]

Administration:

-

Administer AZ6102 intravenously (IV) via the tail vein.[7]

-

Dosing schedules of 15 mg/kg daily or up to 120 mg/kg twice weekly have been reported as tolerated in mice.[7]

-

The vehicle control group should receive the same formulation without AZ6102.

Protocol 4: Efficacy and Pharmacodynamic Evaluation

-

Monitoring : Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.

-

Endpoint : The study endpoint can be defined by a specific tumor volume (e.g., 2000 mm³), a predetermined study duration, or signs of significant toxicity (e.g., >20% body weight loss).

-

Tissue Collection : At the end of the study, euthanize mice and collect tumors and other relevant tissues. Flash-freeze a portion of the tumor in liquid nitrogen for molecular analysis and fix the remainder in formalin for immunohistochemistry (IHC).

-

Efficacy Calculation : Calculate Tumor Growth Inhibition (TGI) using the formula:

-

% TGI = (1 - (ΔT / ΔC)) x 100

-

Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

-

-

Pharmacodynamic (PD) Analysis : Use Western blotting on tumor lysates to assess target engagement.

Experimental Workflow Visualization

The diagram below outlines the typical workflow for a mouse xenograft study using AZ6102.

Caption: Workflow for an in vivo efficacy study of AZ6102 in a mouse xenograft model.

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AZ 6102 | Tankyrase | Tocris Bioscience [tocris.com]

- 6. medkoo.com [medkoo.com]

- 7. AZ6102 [openinnovation.astrazeneca.com]

- 8. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

Application Notes and Protocols for AZ6102 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ6102 is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in various cancers, particularly colorectal cancer (CRC). These application notes provide detailed protocols for the in vivo administration of AZ6102, including dosage, formulation, and experimental design for efficacy studies in colorectal cancer xenograft models. The information herein is intended to guide researchers in the preclinical evaluation of AZ6102.

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that PARsylate (add poly(ADP-ribose) chains to) Axin, leading to its ubiquitination and degradation. This destabilization of the destruction complex allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival.

AZ6102 inhibits the catalytic activity of TNKS1 and TNKS2, thereby stabilizing Axin levels. This enhances the function of the β-catenin destruction complex, promoting β-catenin degradation and inhibiting Wnt pathway signaling. This mechanism of action makes AZ6102 a promising therapeutic agent for cancers with aberrant Wnt pathway activation.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of AZ6102.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for AZ6102.

Table 1: In Vitro Activity of AZ6102

| Parameter | Cell Line / Enzyme | IC₅₀ / GI₅₀ | Reference |

| TNKS1 Inhibition | Enzymatic Assay | <5 nM | [1] |

| TNKS2 Inhibition | Enzymatic Assay | <5 nM | [1] |

| Wnt Pathway Inhibition | TCF4 Reporter Assay | <5 nM | [1] |

| Anti-proliferative Activity | Colo320DM | ~40 nM | [1] |

| Anti-proliferative Activity | HCT-116 (β-catenin mutant) | No activity | [1] |

| Anti-proliferative Activity | MDA-MB-436 (BRCA mutant) | No activity | [1] |

Table 2: In Vivo Pharmacokinetics and Tolerability of AZ6102 in Mice

| Parameter | Value | Route of Administration | Reference |

| Tolerated Daily Dose | Up to 15 mg/kg | Intravenous (IV) | [1] |

| Tolerated Twice Weekly Dose | Up to 120 mg/kg | Intravenous (IV) | [1] |

| Clearance (25 mg/kg dose) | 24 mL/min·kg | Intravenous (IV) | N/A |

| Half-life (25 mg/kg dose) | 4 hours | Intravenous (IV) | N/A |

| Bioavailability | 12% | N/A | N/A |

| IV Formulation Concentration | Up to 20 mg/mL | Intravenous (IV) | N/A |

Experimental Protocols

Protocol 1: Preparation of AZ6102 for Intravenous Administration

Note: The precise, clinically relevant intravenous formulation for AZ6102 is not publicly available. The following protocol is a general guideline for preparing a small molecule inhibitor for in vivo studies and may require optimization.

Materials:

-

AZ6102 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween 80 (Polysorbate 80), sterile

-

5% Dextrose solution or Saline (0.9% NaCl), sterile

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh the desired amount of AZ6102 powder in a sterile microcentrifuge tube.

-

Dissolve AZ6102 in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution by vortexing.

-

-

Vehicle Preparation:

-

In a separate sterile tube, prepare the vehicle solution. A common vehicle for intravenous injection consists of:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% 5% Dextrose solution or Saline

-

-

Mix the vehicle components thoroughly by vortexing.

-

-

Final Formulation:

-

Slowly add the AZ6102 stock solution to the vehicle solution to achieve the final desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL).

-

Vortex the final formulation thoroughly to ensure a homogenous solution.

-

Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the vehicle composition or lowering the final concentration).

-

The final formulation should be prepared fresh on the day of administration.

-

Protocol 2: In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of AZ6102 in a subcutaneous xenograft model using the DLD-1 human colorectal adenocarcinoma cell line.

Caption: Experimental workflow for an in vivo efficacy study of AZ6102.

Materials and Reagents:

-

DLD-1 human colorectal adenocarcinoma cell line

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

6-8 week old female athymic nude mice

-

AZ6102 formulation (prepared as in Protocol 1)

-

Vehicle control (formulation vehicle without AZ6102)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Culture:

-

Culture DLD-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-